molecular formula C15H27Cl2N3O B2863705 2-(4-Ethyl-piperazin-1-YL)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride CAS No. 1094390-60-9

2-(4-Ethyl-piperazin-1-YL)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride

Cat. No.: B2863705
CAS No.: 1094390-60-9
M. Wt: 336.3
InChI Key: GPMAVWXJOAQMGF-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a central ethylamine backbone substituted with a 4-ethyl-piperazine ring and a 4-methoxy-phenyl group. Its dihydrochloride salt form enhances solubility and stability.
Molecular Formula: C₁₅H₂₇Cl₂N₃O (corrected from C₁₈H₂₉Cl₂N₃O in , likely a typographical error) .
Key Properties:

  • Molar Mass: 336.3 g/mol.
  • Melting Point: 175–185°C.
  • Solubility: Soluble in water, methanol, and dimethyl sulfoxide.
  • Application: Dopamine D₂ receptor antagonist; intermediate in antipsychotic drug synthesis .
  • Safety: Classified as an irritant (Xi) .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O.2ClH/c1-3-17-8-10-18(11-9-17)15(12-16)13-4-6-14(19-2)7-5-13;;/h4-7,15H,3,8-12,16H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMAVWXJOAQMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(CN)C2=CC=C(C=C2)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Ethyl-piperazin-1-YL)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride is a chemical compound characterized by its unique structural features, including a piperazine ring and a methoxy-substituted phenyl group. This compound is classified as an ethylamine derivative, which enhances its solubility and stability for pharmaceutical applications. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C15H25N3O·2HCl
  • Molecular Weight : 263.3785 g/mol
  • CAS Number : 924868-38-2

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential pharmacological effects.

Pharmacological Effects

  • Antidepressant Activity : Compounds with similar structures have shown promise as antidepressants. The piperazine ring is a common motif in many antidepressant medications, suggesting that this compound may exhibit similar effects through serotonin receptor modulation .
  • Anxiolytic Properties : The methoxy group on the phenyl ring may contribute to anxiolytic effects, akin to other piperazine derivatives known for their anxiolytic properties .
  • Anticancer Potential : Preliminary studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines. The structural characteristics of this compound may enhance its interaction with biological targets involved in cancer pathways .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors) due to the presence of the piperazine moiety.
  • Cell Proliferation Inhibition : Its potential anticancer activity may involve the inhibition of cell proliferation pathways, possibly through apoptosis induction in cancer cells .

Research Findings and Case Studies

The following table summarizes some findings related to the biological activity of compounds structurally similar to this compound:

Compound NameBiological ActivityReference
1-(2-Methoxyphenyl)piperazineAntidepressant
4-(4-Ethylpiperazin-1-YL)benzamideAnti-inflammatory
1-(4-Methoxyphenyl)piperazineAnxiolytic
3-(2,6-Dichloro-3,5-dimethoxy-phenyl)Anticancer (inhibitor)

Scientific Research Applications

2-(4-Ethyl-piperazin-1-YL)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride is a chemical compound with a piperazine ring and a methoxy-substituted phenyl group, existing as a salt with two hydrochloric acid molecules to increase water solubility and stability for pharmaceutical uses. It is an ethylamine derivative, with the ethyl group attached to a piperazine nitrogen atom, and the methoxy group is positioned on a phenyl ring.

Synthesis
The synthesis of this compound involves multiple steps to ensure high yields and purity.

Potential applications:
this compound exhibits significant biological activities, especially in pharmacological contexts, and has potential applications in various fields. Interaction studies are essential to understand how it interacts with biological targets.

Several compounds share structural features with this compound. These compounds highlight the diversity within this chemical class while emphasizing the unique combination of an ethyl group and a methoxy-substituted phenyl ring present in this compound, which may contribute to distinct pharmacological profiles and therapeutic potentials.

Compound NameStructureUnique Features
1-(2-Methoxyphenyl)piperazineContains a methoxy group on a piperazineOften used in antidepressants
4-(4-Ethylpiperazin-1-YL)benzamideBenzamide derivative with piperazineExhibits anti-inflammatory properties
1-(4-Methoxyphenyl)piperazineSimilar methoxy substitutionKnown for anxiolytic effects
2-(4-Fluorophenyl)piperazineFluorinated variantEnhanced potency in receptor binding

Comparison with Similar Compounds

2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-yl)-ethylamine Dihydrochloride

Molecular Formula: C₁₃H₂₀Cl₃N₃ (inferred from structure). CAS No.: 1030021-04-5 . Key Differences:

  • Substituents : Replaces the methoxy group with a chloro substituent on the phenyl ring and a methyl group on piperazine.
  • Impact : Increased lipophilicity due to the chloro group may enhance blood-brain barrier penetration compared to the methoxy analog.
  • Application : Likely shares antipsychotic intermediate applications but with altered receptor affinity .

2-(4-Methyl-piperazin-1-yl)-ethylamine Hydrochloride

Molecular Formula: C₇H₁₆ClN₃. CAS No.: 90482-07-8 . Key Differences:

  • Simplified Structure : Lacks the aryl (4-methoxy-phenyl) group.
  • Impact : Reduced steric bulk may decrease dopamine receptor binding affinity.
  • Application : Primarily used as a building block in organic synthesis rather than direct pharmacological activity .

Levocetirizine Dihydrochloride

Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl (molar mass 461.81 g/mol) .
Key Differences :

  • Substituents : Contains a chlorophenyl-benzyl group and an ethoxyacetic acid chain.
  • Application : Antihistamine (H₁ receptor antagonist) for allergy treatment, contrasting with the dopamine antagonist activity of the target compound.
  • Pharmacokinetics : Higher molecular weight and polar groups (e.g., carboxylic acid) reduce CNS penetration, minimizing sedative effects .

Comparative Analysis Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Primary Application Receptor Target
Target Compound C₁₅H₂₇Cl₂N₃O 336.3 4-Ethyl-piperazine, 4-methoxy-phenyl Antipsychotic intermediates Dopamine D₂
2-(4-Chloro-phenyl)-... dihydrochloride C₁₃H₂₀Cl₃N₃ ~340 4-Chloro-phenyl, 4-methyl-piperazine Research intermediates Likely D₂/D₃
2-(4-Methyl-piperazin-1-yl)-ethylamine C₇H₁₆ClN₃ 177.7 4-Methyl-piperazine Organic synthesis N/A
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 Chlorophenyl-benzyl, ethoxyacetic acid Antihistamine Histamine H₁

Key Research Findings

  • Structural-Activity Relationship (SAR): The 4-methoxy-phenyl group in the target compound enhances dopamine receptor binding compared to simpler analogs .
  • Safety Profiles :
    • All piperazine derivatives in this class carry irritant (Xi) hazards, necessitating strict handling protocols .
    • Levocetirizine’s carboxylic acid group reduces CNS side effects, unlike antipsychotic-focused compounds .
  • Synthetic Routes :
    • The target compound is synthesized from 4-methoxyphenylacetaldehyde, while chloro analogs require halogenated precursors .

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